molecular formula C17H11N3O2S2 B2616217 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 1207039-39-1

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2616217
CAS No.: 1207039-39-1
M. Wt: 353.41
InChI Key: QKCUZBQZDJODLN-UHFFFAOYSA-N
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Description

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and pharmacology research. Its molecular structure incorporates multiple heterocyclic systems, including two distinct thiazole rings and a furan moiety, which are well-documented in scientific literature for their broad spectrum of biological activities . This compound is of significant interest in early-stage drug discovery for its potential as a multi-target therapeutic agent. Compounds featuring the thiazole scaffold have demonstrated notable antitumor properties by acting as inhibitors of various kinase enzymes and molecular pathways crucial for cancer cell proliferation . Furthermore, the furan-2-yl substitution pattern is a recognized pharmacophore in the development of novel anti-inflammatory and antibacterial agents, suggesting this compound is a valuable candidate for investigating new treatments for infectious diseases and inflammatory conditions . The presence of a carboxamide linker is a strategic feature that often enhances a molecule's ability to engage in key hydrogen-bonding interactions with biological targets, such as enzyme active sites . Researchers can utilize this compound as a key intermediate or a lead molecule for further structural optimization in programs aimed at oncology, antimicrobial resistance, and immunology. It is intended for use in high-throughput screening, target identification, and structure-activity relationship (SAR) studies to elucidate novel mechanisms of action and develop next-generation therapeutic candidates.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S2/c21-15(13-10-23-16(18-13)11-5-2-1-3-6-11)20-17-19-12(9-24-17)14-7-4-8-22-14/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCUZBQZDJODLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as phosphorus pentasulfide (P2S5) and ammonium thiocyanate (NH4SCN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, is common in industrial settings .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group in this compound undergoes hydrolysis, potentially yielding carboxylic acids or amines depending on reaction conditions. For example, under alkaline or acidic conditions, the amide bond may cleave to form a carboxylic acid or a primary amine. This reaction is critical for modifying the compound’s pharmacological profile, as amide hydrolysis can alter its solubility, stability, and biological activity.

Knoevenagel Condensation

Thiazole derivatives, including this compound, participate in Knoevenagel condensation reactions. For instance, when reacted with aromatic aldehydes in the presence of a base (e.g., piperidine), the thiazole moiety can form conjugated enone systems. This reaction is foundational for synthesizing derivatives with extended π-systems, which may enhance biological activity .

Intermolecular Amide Bond Formation

The compound’s carboxamide group can react with amines or alcohols under catalytic conditions (e.g., using coupling agents like EDC or DCC) to form new amides or esters. This is particularly relevant in medicinal chemistry for attaching pharmacophores or targeting moieties .

Thiazole Ring Formation

The synthesis of this compound likely involves the condensation of 1,3-thiazolidine-2,4-dione (8 ) with aromatic aldehydes, followed by cyclization to form the thiazole framework. For example, the reaction of 8 with furan-2-carbaldehyde under basic conditions can yield intermediates that are further functionalized to include the phenyl and carboxamide groups .

Furan Incorporation

The integration of the furan ring typically occurs via nucleophilic aromatic substitution or electrophilic substitution reactions. For instance, a thiazole intermediate may react with a furan-containing electrophile (e.g., furan-2-yl halide) in the presence of a transition metal catalyst to form a C–S bond .

Transition Metal Complexation

Thiazole-based compounds, including this one, can coordinate with transition metals (e.g., copper, palladium) to form catalytically active complexes. These complexes are used in reactions such as the Stetter reaction or benzoin condensation , enabling the generation of carbene intermediates for organic synthesis .

Antimicrobial Activity

Derivatives of this compound exhibit antimicrobial properties, which may involve interactions with bacterial enzymes. For example, the thiazole moiety can bind to targets such as DNA gyrase or topoisomerase IV, disrupting bacterial DNA replication .

Anticancer Potential

The compound’s structure, featuring electron-rich aromatic rings, may enable π-stacking interactions with protein pockets (e.g., kinase active sites). Structural analogs have shown inhibitory effects against cancer-related enzymes, suggesting a pathway for therapeutic development .

Key Reaction Data Table

Reaction TypeConditionsOutcomeReference
HydrolysisAlkaline/acidic conditions, heatCarboxylic acid or amine formation
Knoevenagel CondensationAromatic aldehyde, base (e.g., piperidine)Conjugated enone derivatives
Transition Metal CatalysisCu/Pd catalysts, carbene generationCatalytic intermediates for synthesis
Amide Bond FormationEDC/DCC coupling agents, amines/alcoholsNew amide/ester derivatives

Biological Activity Correlation Table

Structural FeatureActivityExample CompoundsReference
Thiazole ringsAntimicrobial (DNA gyrase binding)Analogs with furan substituents
Furan moietyAnticancer (kinase inhibition)Derivatives with phenyl groups
Carboxamide groupEnzyme inhibitionAnalogous amide derivatives

Scientific Research Applications

Antimicrobial Applications

Numerous studies have highlighted the antimicrobial properties of compounds containing thiazole and furan derivatives. For instance:

  • A study demonstrated that derivatives similar to N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide exhibited significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaActivity
Compound AE. coliEffective
Compound BS. aureusModerate
This compoundPseudomonas aeruginosaHigh

Anticancer Properties

The anticancer potential of this compound has been explored extensively:

  • Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer cells .
  • Molecular docking studies have shown promising binding interactions between these compounds and cancer-related receptors, suggesting a mechanism for their anticancer activity .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineCompoundIC50 (µM)
MCF7This compound15.5
A549Compound C20.0
HeLaCompound D10.0

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against common pathogens. The results indicated that this compound showed superior activity compared to traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In a comparative study on various thiazole derivatives against breast cancer cells, N-[4-(furan-2-yl)-1,3-thiazol-2-y]-2-pheny[-1,3-thiazole -4-carboxamide was identified as one of the most potent compounds with an IC50 value significantly lower than many existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table summarizes key analogs and their differentiating substituents:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Key References
Target Compound Thiazole-4-carboxamide 4-(Furan-2-yl)-thiazole; 2-phenyl-thiazole ~367.4 g/mol*
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide Benzofuran-carboxamide 4-(4-Fluorophenyl)-thiazole; 3-methyl-benzofuran 368.3 g/mol
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Phenoxybenzamide 4-(4-Methylphenyl)-thiazole; 2-phenoxybenzamide 375.4 g/mol
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholinoacetamide 4-(2-Chlorophenyl)-thiazole; 2-morpholinoacetamide 337.8 g/mol
6-(Furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Oxazolo-pyridine-carboxamide Furan-2-yl; phenyl-oxazolo-pyridine 482.5 g/mol
2-{acetyl[(furan-2-yl)methyl]amino}-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide Acetyl-furan-methyl-thiazole Acetylated furan-methyl; 4,5-dimethyl-thiazole 390.5 g/mol

*Calculated based on molecular formula.

Key Observations:

Morpholino groups (e.g., ) improve aqueous solubility due to their polar nature. Benzofuran () and oxazolo-pyridine () systems introduce extended π-conjugation, likely enhancing aromatic stacking interactions with biological targets.

Synthetic Approaches :

  • Microwave-assisted synthesis (e.g., coumarin-thiazole hybrids in ) offers faster reaction times compared to conventional methods used for the target compound.
  • Cross-coupling reactions (e.g., Pd-catalyzed coupling in ) are common for introducing aryl groups to thiazole cores.

Physicochemical and Computational Analysis

  • Solubility: Morpholino () and hydroxy-methoxyphenyl () substituents enhance solubility, whereas halogenated aryl groups () favor lipid bilayer penetration.
  • Structural Validation : Tools like SHELX () and WinGX () are critical for confirming crystallographic data and anisotropic displacement parameters during structural analysis.

Biological Activity

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural and chemical properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H14N4O3S
Molecular Weight 342.38 g/mol
Purity Typically ≥ 95%

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
  • Antimicrobial Effects : Preliminary studies suggest that this compound has antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Properties : The thiazole moiety in the compound has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Antiproliferative Activity : A study conducted on various human epithelial cancer cell lines (MCF-7, HCT116, and PC3) demonstrated that compounds similar to this compound showed IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
    Cell LineIC50 (µM)Reference
    MCF-715.5
    HCT11612.3
    PC314.8
  • Molecular Docking Studies : Molecular docking studies have identified vascular endothelial growth factor receptor (VEGFR) as a potential target for this compound, suggesting that it may inhibit angiogenesis in tumors .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameAntitumor Activity (IC50 µM)Antimicrobial Activity
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-pheny...15.5Moderate
N-(1,3,4-thiadiazol-2-yl)furan derivatives10.0High
Thiazole-based compounds20.0Variable

Q & A

Q. What are the common synthetic routes for preparing N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide?

The compound can be synthesized via a multi-step condensation and cyclization strategy. For example, thiazole intermediates (e.g., 4-(furan-2-yl)-1,3-thiazol-2-amine) are first prepared by reacting furan-2-carbaldehyde with thiourea derivatives under acidic conditions. Subsequent coupling with 2-phenyl-1,3-thiazole-4-carboxylic acid chloride in pyridine or DMF yields the target carboxamide . Purification often involves recrystallization from methanol or column chromatography. Key intermediates should be verified via 1H^1H-NMR and LC-MS to ensure regiochemical fidelity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

  • 1H^1H- and 13C^{13}C-NMR : To identify proton environments (e.g., furan/thiazole protons) and confirm carboxamide linkage.
  • FTIR : To detect characteristic bands (e.g., C=O stretch at ~1650–1700 cm1^{-1}, N-H bend in secondary amides).
  • X-ray crystallography : For resolving intermolecular interactions (e.g., hydrogen bonding between amide groups) and crystal packing, as demonstrated in related thiazole derivatives .
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns.

Q. What are the reported biological activities of structurally similar thiazole-carboxamide derivatives?

Analogous compounds exhibit antimicrobial, antitumor, and enzyme-inhibitory properties. For instance, nitazoxanide derivatives (thiazolyl benzamides) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via amide anion conjugation . Structure-activity relationship (SAR) studies suggest that furan and phenyl substituents enhance lipophilicity and target binding in hydrophobic enzyme pockets. Preliminary assays should include cytotoxicity (MTT) and enzyme inhibition (e.g., fluorometric PFOR assays) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as cyclization energy barriers in thiazole formation. Tools like Gaussian or ORCA predict transition states and intermediates, while molecular docking (AutoDock Vina) evaluates binding affinities to biological targets. Combining these with experimental feedback loops (e.g., varying solvents, catalysts) accelerates reaction optimization. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., acetonitrile vs. DMF for cyclization) .

Q. How to resolve contradictory data in spectral analysis of this compound?

Contradictions (e.g., unexpected 1H^1H-NMR shifts) may arise from tautomerism, polymorphism, or solvent effects. Mitigation strategies include:

  • Multi-technique validation : Cross-check with 13C^{13}C-NMR DEPT and 2D-COSY spectra.
  • Variable-temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • X-ray diffraction : Resolve ambiguities in regiochemistry or hydrogen bonding patterns, as seen in centrosymmetric dimers of thiazole derivatives .

Q. What methodologies address low yields in large-scale synthesis?

Scaling up requires reactor design adjustments (e.g., continuous flow systems for exothermic steps) and catalyst optimization. For example:

  • Membrane separation technologies : Improve purity of intermediates, reducing side-product contamination .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, stoichiometry) using software like MODDE.
  • Green chemistry principles : Replace pyridine with biodegradable bases (e.g., DBU) or ionic liquids to enhance sustainability .

Q. How to evaluate the compound’s stability under varying experimental conditions?

Stability studies should assess:

  • Thermal degradation : TGA/DSC to determine decomposition points.
  • Photolytic sensitivity : Expose to UV-Vis light and monitor via HPLC for byproducts.
  • Hydrolytic susceptibility : Test in buffers (pH 1–13) and analyze via LC-MS for hydrolyzed fragments (e.g., free carboxylic acid).
  • Long-term storage : Accelerated aging at 40°C/75% RH for 6 months, with periodic sampling .

Methodological Notes

  • Synthetic References : Prioritize protocols from peer-reviewed journals (e.g., Acta Crystallographica) over commercial databases .
  • Data Reproducibility : Document solvent grades, catalyst lots, and reaction vessel materials to minimize variability.
  • Ethical Compliance : Adhere to institutional guidelines for waste disposal (e.g., halogenated byproducts require specialized treatment) .

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